molecular formula C11H10BrNO2 B13692535 5-[(Benzyloxy)methyl]-3-bromoisoxazole

5-[(Benzyloxy)methyl]-3-bromoisoxazole

Cat. No.: B13692535
M. Wt: 268.11 g/mol
InChI Key: BSQKBPWNUHRZKS-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-3-bromoisoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-3-bromoisoxazole typically involves the bromination of an isoxazole derivative. One common method is the bromination of 5-[(benzyloxy)methyl]isoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-3-bromoisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Isoxazoles: Formed through nucleophilic substitution.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-[(Benzyloxy)methyl]-3-bromoisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-3-bromoisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Benzyloxy)methyl]-3-bromoisoxazole is unique due to the presence of both a benzyloxy group and a bromine atom on the isoxazole ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

3-bromo-5-(phenylmethoxymethyl)-1,2-oxazole

InChI

InChI=1S/C11H10BrNO2/c12-11-6-10(15-13-11)8-14-7-9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

BSQKBPWNUHRZKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NO2)Br

Origin of Product

United States

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